

Spectroscopic and Synthetic Profile of 3,5-Dibenzyloxybenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibenzyloxybenzyl alcohol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-dibenzyloxybenzyl alcohol**, a key intermediate in various synthetic applications, including dendrimer synthesis and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available information with predicted spectroscopic data based on analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers and scientists in its practical application.

Chemical Structure and Properties

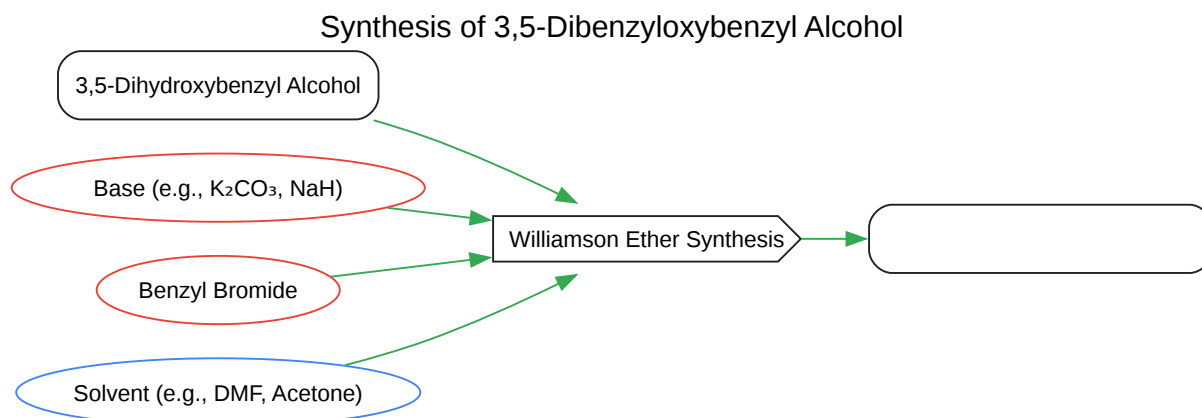
IUPAC Name: [3,5-bis(phenylmethoxy)phenyl]methanol[1] Molecular Formula: C₂₁H₂₀O₃[1]

Molecular Weight: 320.4 g/mol [1] CAS Number: 24131-31-5[1]

Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

The synthesis of **3,5-dibenzyloxybenzyl alcohol** is typically achieved through a Williamson ether synthesis, starting from 3,5-dihydroxybenzyl alcohol and benzyl bromide. This reaction involves the deprotonation of the hydroxyl groups of the starting material to form alkoxides, which then act as nucleophiles to displace the bromide from benzyl bromide.

Synthetic Workflow



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Caption: Williamson ether synthesis of **3,5-Dibenzyloxybenzyl Alcohol**.

Experimental Protocol: Synthesis

- Preparation: To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (2.5 eq) or sodium hydride (2.2 eq).
- Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
- Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **3,5-dibenzoyloxybenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.50	m	10H	Aromatic protons (benzyl groups)
~6.70	d	2H	Aromatic protons (H2, H6 of central ring)
~6.60	t	1H	Aromatic proton (H4 of central ring)
~5.05	s	4H	-O-CH ₂ -Ph
~4.60	s	2H	-CH ₂ -OH
~2.00	br s	1H	-OH

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~160.0	C3, C5 (central ring)
~143.0	C1 (central ring)
~137.0	Quaternary C (benzyl groups)
~128.5	Aromatic CH (benzyl groups)
~128.0	Aromatic CH (benzyl groups)
~127.5	Aromatic CH (benzyl groups)
~105.0	C2, C6 (central ring)
~101.0	C4 (central ring)
~70.0	-O-CH ₂ -Ph
~65.0	-CH ₂ -OH

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium to Strong	Aromatic C=C stretch
1250 - 1000	Strong	C-O stretch (ether and alcohol)
750 - 690	Strong	Aromatic C-H bend (monosubstituted)

Mass Spectrometry (MS)

While a full high-resolution mass spectrum is not readily available, the expected molecular ion peak and key fragments are presented below.

m/z	Interpretation
320.14	[M] ⁺ (Molecular Ion)
302	[M - H ₂ O] ⁺
229	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
91	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
79	[C ₆ H ₇] ⁺

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified **3,5-dibenzoyloxybenzyl alcohol** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Parameters:** Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Parameters:** Use a proton-decoupled pulse sequence. A larger number of scans will likely be necessary compared to ¹H NMR.

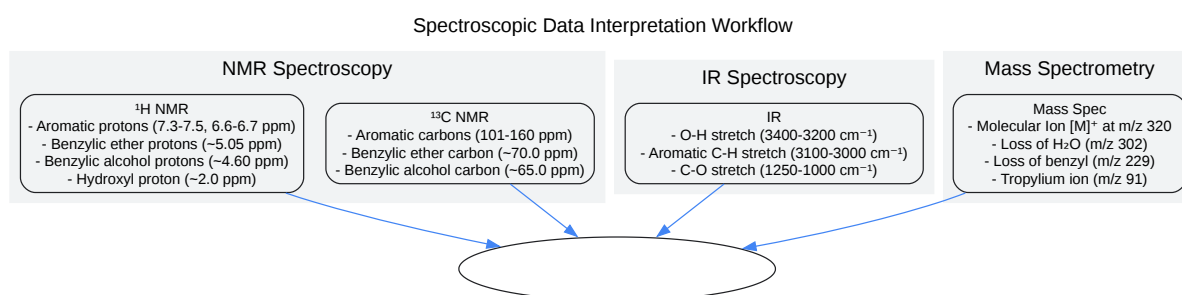
IR Spectroscopy

- **Sample Preparation:** For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
- **Instrumentation:** Record the spectrum on an FTIR spectrometer.
- **Data Acquisition:** Typically, scan the range from 4000 to 400 cm⁻¹.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Logical Workflow for Spectral Interpretation



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Caption: Logical workflow for the structural confirmation of **3,5-Dibenzoyloxybenzyl Alcohol**.

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References

- 1. 3,5-Dibenzyloxybenzyl alcohol | C₂₁H₂₀O₃ | CID 561476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-Dibenzyloxybenzyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296644#spectroscopic-data-for-3-5-dibenzyloxybenzyl-alcohol-nmr-ir-mass-spec]

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